REACTION_CXSMILES
|
COC[C:4]([O:9][CH3:10])([O:7][CH3:8])[O:5][CH3:6].C(#N)C=CCC>>[CH:4]([O:9][CH3:10])([O:7][CH3:8])[O:5][CH3:6].[CH:4]([O:5][CH3:6])=[O:7].[CH3:6][O:5][CH2:4][O:7][CH3:8]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COCC(OC)(OC)OC
|
Name
|
pentenenitrile
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=CCC)#N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Reaction Time |
10 h |
Name
|
|
Type
|
product
|
Smiles
|
C(OC)(OC)OC
|
Name
|
|
Type
|
product
|
Smiles
|
C(=O)OC
|
Name
|
|
Type
|
product
|
Smiles
|
COCOC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
COC[C:4]([O:9][CH3:10])([O:7][CH3:8])[O:5][CH3:6].C(#N)C=CCC>>[CH:4]([O:9][CH3:10])([O:7][CH3:8])[O:5][CH3:6].[CH:4]([O:5][CH3:6])=[O:7].[CH3:6][O:5][CH2:4][O:7][CH3:8]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COCC(OC)(OC)OC
|
Name
|
pentenenitrile
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=CCC)#N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Reaction Time |
10 h |
Name
|
|
Type
|
product
|
Smiles
|
C(OC)(OC)OC
|
Name
|
|
Type
|
product
|
Smiles
|
C(=O)OC
|
Name
|
|
Type
|
product
|
Smiles
|
COCOC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |